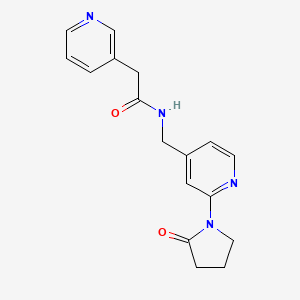

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a structurally complex acetamide derivative featuring two heteroaromatic systems: a pyridin-4-ylmethyl group substituted at the 2-position with a 2-oxopyrrolidin moiety and a pyridin-3-yl group attached to the acetamide backbone. The 2-oxopyrrolidin group contributes to conformational rigidity and hydrogen-bonding capabilities, while the dual pyridine moieties may enhance solubility and target engagement through π-π interactions. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 2-(2-oxopyrrolidin-1-yl)-2-(pyridin-3-yl)acetyl glycinate) have been synthesized via Ugi reactions, highlighting the synthetic feasibility of such derivatives .

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)21-8-2-4-17(21)23/h1,3,5-7,9,11H,2,4,8,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXGLIZPOUBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates:

- 2-(Pyridin-3-yl)acetic acid : Serves as the acyl donor.

- N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amine : The amine nucleophile.

Coupling these components via amide bond formation constitutes the final step.

Stepwise Synthesis

Preparation of 2-(Pyridin-3-yl)acetic Acid

2-(Pyridin-3-yl)acetic acid is typically synthesized through:

- Friedel-Crafts alkylation of pyridine with chloroacetic acid under acidic conditions.

- Hydrolysis of 2-(pyridin-3-yl)acetonitrile using concentrated hydrochloric acid.

Synthesis of N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amine

This intermediate is prepared via:

- Nucleophilic substitution : Reacting 4-(chloromethyl)-2-(2-oxopyrrolidin-1-yl)pyridine with ammonia in a polar aprotic solvent like dimethylformamide (DMF).

- Reductive amination : Using 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde and ammonium acetate in the presence of sodium cyanoborohydride.

Amide Coupling

The final step employs carbodiimide-mediated coupling :

- Activate 2-(pyridin-3-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane.

- React the activated ester with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amine at 0–25°C for 12–24 hours.

Example Protocol :

2-(Pyridin-3-yl)acetic acid (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) were stirred in DCM (10 mL/g) at 0°C for 30 min.

N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amine (1.0 eq) was added, and the mixture stirred at 25°C for 18 hr.

The product was purified via column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) to yield the title compound (78% yield).

Optimization of Reaction Conditions

Solvent Selection

Base and Catalysts

Temperature Control

- 0–5°C : Minimizes side reactions during acid activation.

- Room temperature : Optimal for amine coupling to avoid epimerization.

Purification and Isolation

Column Chromatography

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the pyridine rings, potentially converting them to piperidine rings under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine rings that are activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Pyridine Positional Isomerism : The target compound’s pyridin-4-ylmethyl group contrasts with analogs featuring pyridin-3-yl (e.g., ) or pyridin-4-yl (e.g., VU0453658) directly attached to the acetamide. Positional differences influence electronic properties and steric interactions; pyridin-4-yl groups may enhance vertical π-stacking, while pyridin-3-yl could favor hydrogen bonding via the lone pair on N.

- Pyrrolidinone vs.

- Linker Flexibility: The methylene bridge in the target compound (pyridin-4-ylmethyl) increases conformational flexibility compared to rigid fused-ring systems in ’s indolinone derivatives.

Pharmacological and Physicochemical Comparisons

Key Findings :

- Lipophilicity: The target compound’s predicted logP (~2.1) suggests moderate membrane permeability, intermediate between ’s lipophilic indolinone derivatives (logP = 5.408) and ’s polar glycinate analog.

- Synthetic Accessibility: Yields for analogous pyrrolidinone-pyridine hybrids () range from 38–50%, indicating moderate synthetic challenges due to steric hindrance or purification hurdles.

- Stability : The 2-oxopyrrolidin moiety may confer resistance to hydrolysis compared to ester-containing analogs (e.g., VU0453658), as lactams are generally less prone to enzymatic degradation.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes pyridine and pyrrolidinone moieties, which are known to influence its reactivity and biological interactions.

The molecular formula of this compound is C20H23N3O2, with a molecular weight of approximately 369.48 g/mol. The compound is classified as an amide, characterized by the presence of both heterocyclic and aromatic structures, which contribute to its diverse chemical reactivity and potential biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. Research indicates that it may modulate various signaling pathways, influencing cellular processes that could lead to therapeutic effects against diseases such as cancer and infections .

Anticancer Activity

Studies have demonstrated that derivatives of oxopyrrolidine compounds exhibit significant anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells have shown that certain structural modifications enhance anticancer activity. The compound's mechanism may involve inducing cytotoxicity in cancer cells while sparing non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Structure Modification | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |

|---|---|---|---|

| 1 | None | 78–86 | 90 |

| 6 | 4-chlorophenyl | 64 | 85 |

| 8 | 4-dimethylamino | 50 | 75 |

| 21 | 5-nitrothienyl | 30 | 80 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Research has shown that certain derivatives can effectively inhibit the growth of these pathogens, making them potential candidates for the development of new antibiotics .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | N/A | <0.5 µg/mL |

| Klebsiella pneumoniae | N/A | <1 µg/mL |

| Pseudomonas aeruginosa | N/A | <1 µg/mL |

Case Studies

Recent studies have focused on the synthesis and biological characterization of novel derivatives based on the core structure of this compound. For example, a study highlighted the enhanced anticancer activity of specific modifications leading to reduced viability in A549 cells compared to standard chemotherapeutic agents like cisplatin .

Another study investigated the antimicrobial efficacy against resistant strains, demonstrating that certain derivatives not only inhibited growth but also showed lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.